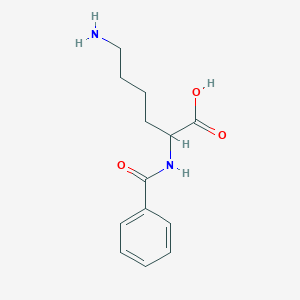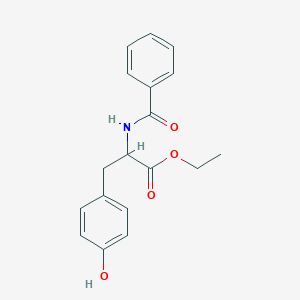
ベンゾイル-dl-フェニルアラニン
概要
説明
Benzoyl-dl-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the phenylalanine molecule.
科学的研究の応用
Benzoyl-dl-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
生化学分析
Biochemical Properties
Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, particularly in the context of photoaffinity labeling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to photolabel calmodulin, a calcium-binding messenger protein, by substituting it in place of tryptophan in a calmodulin-binding peptide . The interaction between benzoyl-dl-phenylalanine and calmodulin is highly specific and can be induced by photolysis, demonstrating its utility in studying protein-protein interactions.
Cellular Effects
Benzoyl-dl-phenylalanine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, it can be used to study the binding and activation of receptors such as calmodulin . This compound’s ability to photolabel specific proteins allows researchers to investigate the dynamic interactions within cells and understand how these interactions influence cellular functions.
Molecular Mechanism
The molecular mechanism of benzoyl-dl-phenylalanine involves its ability to form covalent bonds with target proteins upon exposure to light. This photoreactive property enables it to bind to specific sites on proteins, thereby inhibiting or activating their functions. For instance, benzoyl-dl-phenylalanine can be incorporated into synthetic peptides, which then bind to target proteins like calmodulin. Upon photolysis, the compound forms a covalent bond with the protein, allowing researchers to study the protein’s structure and function in detail .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoyl-dl-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoyl-dl-phenylalanine remains stable under specific conditions, but its photoreactive properties can lead to degradation if exposed to light for extended periods . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over time, provided it is stored and handled correctly.
Dosage Effects in Animal Models
The effects of benzoyl-dl-phenylalanine vary with different dosages in animal models. At lower doses, the compound can effectively label target proteins without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Benzoyl-dl-phenylalanine is involved in various metabolic pathways. It can be metabolized through pathways that involve enzymes such as phenylalanine transaminase and phenylpyruvate decarboxylase . These enzymes facilitate the conversion of benzoyl-dl-phenylalanine into intermediates like phenylpyruvate and phenylacetate, which are further processed in the metabolic network. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of benzoyl-dl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell.
Subcellular Localization
Benzoyl-dl-phenylalanine’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein activity and function . For example, when incorporated into peptides, benzoyl-dl-phenylalanine can localize to the endoplasmic reticulum or cytosol, depending on the peptide’s targeting signals . This localization is crucial for studying the compound’s role in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Benzoyl-dl-phenylalanine can be synthesized through the reaction of benzoyl chloride with dl-phenylalanine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of benzoyl-dl-phenylalanine may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product .
化学反応の分析
Types of Reactions: Benzoyl-dl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the benzoyl group to other functional groups.
Substitution: The benzoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines or alcohols .
作用機序
The mechanism of action of benzoyl-dl-phenylalanine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways. The benzoyl group plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity .
類似化合物との比較
- N-benzoyl-d-phenylalanine
- N-benzoyl-l-phenylalanine
- N-benzoyl-dl-phenylalanine 2-naphthylamide
Comparison: Benzoyl-dl-phenylalanine is unique due to its racemic mixture, which contains both d- and l-forms of phenylalanine. This property can influence its biological activity and interactions compared to its enantiomerically pure counterparts . Additionally, the presence of the benzoyl group distinguishes it from other phenylalanine derivatives, providing unique chemical and biological properties .
特性
IUPAC Name |
2-benzamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311364 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-76-0, 93059-41-7, 2566-22-5 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2901-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














